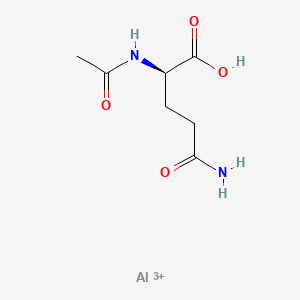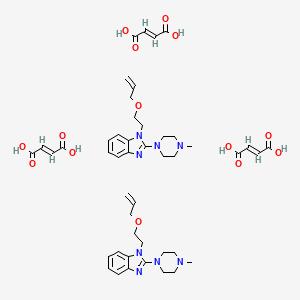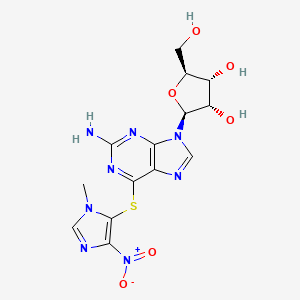
beta-Carboxyaspartic acid hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Carboxyaspartic acid hydrochloride, ®-: is a chemical compound with the molecular formula C5H7NO6·HCl It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Carboxyaspartic acid hydrochloride, ®- typically involves the reaction of aspartic acid with specific reagents under controlled conditions. One common method includes the use of protecting groups to selectively modify the amino and carboxyl groups of aspartic acid, followed by the introduction of the beta-carboxyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of beta-Carboxyaspartic acid hydrochloride, ®- may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Carboxyaspartic acid hydrochloride, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
Beta-Carboxyaspartic acid hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein biosynthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-Carboxyaspartic acid hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can influence various physiological processes, including metabolism and signal transduction.
Comparación Con Compuestos Similares
Gamma-Carboxyglutamic acid: Another carboxylated amino acid with similar properties.
Aspartic acid: The parent compound from which beta-Carboxyaspartic acid hydrochloride, ®- is derived.
Glutamic acid: An amino acid with a similar structure but different functional groups.
Uniqueness: Beta-Carboxyaspartic acid hydrochloride, ®- is unique due to its specific beta-carboxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
111934-05-5 |
|---|---|
Fórmula molecular |
C5H8ClNO6 |
Peso molecular |
213.57 g/mol |
Nombre IUPAC |
(2R)-2-aminoethane-1,1,2-tricarboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO6.ClH/c6-2(5(11)12)1(3(7)8)4(9)10;/h1-2H,6H2,(H,7,8)(H,9,10)(H,11,12);1H/t2-;/m1./s1 |
Clave InChI |
MNEVVLALFZQEPA-HSHFZTNMSA-N |
SMILES isomérico |
[C@@H](C(C(=O)O)C(=O)O)(C(=O)O)N.Cl |
SMILES canónico |
C(C(C(=O)O)N)(C(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















